N-Nitrosoanabasine
Overview
Description
N-Nitrosoanabasine (NAB) is a potent carcinogen and biomarker of exposure to cigarette smoke. It’s found in a variety of tobacco products including chewing tobacco and snuff . N-Nitrosoanabasine is a tobacco-specific nitrosamine (TSNAs) and a potent carcinogenic compound, formed as a result of nitrosation of nicotine .
Synthesis Analysis
N-Nitrosamines are produced during the processing of tobacco, such as curing, fermentation, and aging . They are not commonly employed in organic synthesis, but their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .
Molecular Structure Analysis
The molecular formula of N-Nitrosoanabasine is C10H13N3O . The IUPAC name is 3-(1-nitrosopiperidin-2-yl)pyridine . The InChI is InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 and the InChIKey is BXYPVKMROLGXJI-UHFFFAOYSA-N . The Canonical SMILES is C1CCN(C(C1)C2=CN=CC=C2)N=O .
Chemical Reactions Analysis
N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . Understanding the chemistry of N-Nitrosamines will be key to addressing these challenges .
Physical And Chemical Properties Analysis
The molecular weight of N-Nitrosoanabasine is 191.23 g/mol .
Scientific Research Applications
1. Carcinogenic Potential in Tobacco and Tobacco Smoke
N-Nitrosoanabasine (NAB), primarily found in tobacco products, has been extensively studied for its carcinogenic potential. Boyland, Roe, and Gorrod (1964) found that NAB could induce tumors in mice, suggesting a possible link between NAB in tobacco smoke and cancer in humans (Boyland, Roe, & Gorrod, 1964). Hoffman et al. (1975) reinforced these findings, observing that NAB was a weak carcinogen compared to other tobacco-specific nitrosamines (Hoffmann, Raineri, Hecht, Maronpot, & Wynder, 1975).
2. Analysis of NAB in Tobacco Products
Several studies have developed methods to analyze the presence of NAB in tobacco products. Hecht et al. (1975) developed a chemical analytic method to determine NAB and other nitrosamines in tobacco, providing a tool for understanding the chemical composition of tobacco products (Hecht, Ornaf, & Hoffmann, 1975). Similarly, Tricker et al. (1991) conducted an analysis of NAB in cigarette tobacco and mainstream smoke, contributing to the understanding of nitrosamine transfer during smoking (Tricker, Ditrich, & Preussmann, 1991).
3. Potential for Endogenous Formation
Carmella et al. (1997) explored the possibility of endogenous formation of NAB in rats treated with tobacco alkaloids and sodium nitrite. This study provided insights into the potential internal formation of NAB in organisms exposed to tobacco products (Carmella, Borukhova, Desai, & Hecht, 1997).
4. Environmental Impact and Water Treatment
Qiu et al. (2020) identified a natural product in source water that could produce NAB under certain conditions, highlighting the environmental impact of nitrosamines and their precursors (Qiu, Zhang, Craven, Liu, Gao, & Li, 2020).
Safety And Hazards
N-Nitrosoanabasine is a potent carcinogen and biomarker of exposure to cigarette smoke . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[(2S)-1-nitrosopiperidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPVKMROLGXJI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031248 | |
Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-1-nitrosopiperidin-2-yl]pyridine | |
CAS RN |
1133-64-8 | |
Record name | N′-Nitrosoanabasine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosoanabasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1133-64-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOANABASINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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